molecular formula C20H23N5O3S B14938572 1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B14938572
M. Wt: 413.5 g/mol
InChI Key: SWQXKJPOEHVSDP-UHFFFAOYSA-N
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Description

“1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a quinazoline ring, and a carboxamide group. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Construction of the Quinazoline Ring: This may involve the condensation of anthranilic acid derivatives with amines or other nucleophiles.

    Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or other electron-rich sites.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Due to its structural complexity, the compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific interactions with biological targets. This may involve binding to enzymes, receptors, or other macromolecules, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dioxo-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
  • 1,5-dioxo-N-[(2Z)-5-(ethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1,5-dioxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H23N5O3S/c1-4-11-24-17(27)13-7-5-6-8-14(13)25-15(26)9-10-20(24,25)18(28)21-19-23-22-16(29-19)12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,21,23,28)

InChI Key

SWQXKJPOEHVSDP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C(C)C

Origin of Product

United States

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